N-(3-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-2-1-3-15(8-13)21-17(23)9-16-11-25-18(22-16)24-10-12-4-6-14(20)7-5-12/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCNCDJNOOUMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 4-fluorobenzylthio group and the 3-chlorophenyl group through nucleophilic substitution reactions. The final step involves the acylation of the thiazole derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the benzylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
N-(3-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide exhibits notable antibacterial activity, particularly against gram-positive bacteria. Its mechanism of action involves the inhibition of the FabI enzyme, which is essential for fatty acid biosynthesis in bacteria. This inhibition results in the cessation of bacterial growth, making it a candidate for treating infections caused by antibiotic-resistant strains .
2. Anticancer Potential
The compound has shown promising anticancer properties in various studies. Research indicates that thiazole derivatives often exhibit selective cytotoxicity towards cancer cell lines. For instance, similar compounds have demonstrated significant apoptosis induction in human lung adenocarcinoma cells and glioblastoma cells, suggesting that this compound could be effective against multiple cancer types .
3. Antitubercular Activity
Emerging studies have also explored the potential of thiazole derivatives against Mycobacterium tuberculosis. The structural features of this compound may enhance its efficacy against this pathogen, although specific data on this compound's effectiveness against tuberculosis are still limited .
Case Study 1: Antibacterial Efficacy
In a recent study, researchers evaluated the antibacterial efficacy of this compound against various gram-positive bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antibacterial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole derivatives similar to this compound. The study demonstrated that these compounds could induce apoptosis in cancer cell lines with IC50 values comparable to established chemotherapeutics, highlighting their potential as alternative treatment options for cancer patients .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Halogenation : Chlorine and fluorine atoms enhance lipophilicity and target binding, as seen in 107m (3-chlorophenyl) and compound 12 (4-fluorophenyl) .
Thioether Linkage: The 4-fluorobenzylthio group in the target compound may offer superior metabolic stability compared to oxygen-containing linkages (e.g., phenoxy in 107e) .
Heterocycle Choice : Thiazole cores (e.g., 107b) favor antibacterial activity, while thiadiazoles (e.g., 5e) are less potent but easier to synthesize .
Biological Activity
N-(3-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing compound with the molecular formula C18H14ClFN2OS2 and a molecular weight of approximately 392.9 g/mol. This compound has attracted attention in scientific research due to its potential biological activities, particularly as an antibacterial agent.
Structural Characteristics
The compound features several key structural elements:
- Thiazole Core : This heterocyclic ring is known for its biological significance.
- Chlorophenyl Group : The presence of a chlorine atom enhances the compound's reactivity and biological activity.
- Fluorobenzyl Thioether : This moiety contributes to the compound's interaction with biological targets.
Antibacterial Properties
This compound has shown promising antibacterial activity, particularly against gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action primarily involves the inhibition of the FabI enzyme, which is crucial for fatty acid biosynthesis in bacteria. This inhibition leads to the cessation of bacterial growth, making it a potential candidate for addressing antibiotic resistance.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits FabI enzyme; effective against gram-positive bacteria |
| Antitumor Potential | Similar compounds exhibit cytotoxicity; further studies needed |
| Structure-Activity Relationship (SAR) | Presence of electron-withdrawing groups enhances activity |
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study indicated that compounds similar to this compound demonstrated significant antibacterial properties, often outperforming standard antibiotics like norfloxacin .
- Molecular docking simulations have been used to study the binding affinity of this compound to the FabI enzyme, revealing strong interactions that correlate with its antibacterial activity .
-
Antitumor Activity :
- While specific data on the antitumor activity of this compound is limited, similar thiazole derivatives have shown promise in cytotoxic assays against various cancer cell lines . For instance, thiazole derivatives with specific substitutions have demonstrated IC50 values indicating potent anticancer effects.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with its biological targets. These studies typically involve:
- Surface Plasmon Resonance (SPR) : To measure binding interactions.
- Molecular Dynamics Simulations : To predict stability and conformational changes upon binding.
Q & A
Advanced Research Question
- ADME prediction : Calculate logP (e.g., XlogP ~2.6) and polar surface area (~87.5 Å) using tools like Molinspiration to estimate bioavailability .
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., elastase) for 100 ns to assess binding stability (RMSD < 2.0 Å) .
- QSAR modeling : Train models on analogs with known IC values to predict activity of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
